molecular formula C9H7IN2O2 B1360855 Methyl 3-iodo-1H-indazole-7-carboxylate CAS No. 944899-05-2

Methyl 3-iodo-1H-indazole-7-carboxylate

Cat. No.: B1360855
CAS No.: 944899-05-2
M. Wt: 302.07 g/mol
InChI Key: BGYFLVURLOZQLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-iodo-1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family, which is known for its diverse biological activities

Biochemical Analysis

Biochemical Properties

Methyl 3-iodo-1H-indazole-7-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indazole derivatives have been shown to inhibit certain enzymes, such as phosphodiesterases and kinases, which are crucial in cell signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This compound’s iodine atom may also facilitate interactions with specific proteins, enhancing its binding affinity and specificity.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can modulate the activity of signaling molecules like cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital for cellular communication . Additionally, this compound may alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity. This compound may also influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes . Furthermore, the iodine atom in its structure may enhance its binding affinity to specific proteins, making it a potent modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. It is generally stored in a dark place, under an inert atmosphere, and at low temperatures (2-8°C) to maintain its stability . Over time, degradation products may form, potentially altering its biochemical activity and effects on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it could lead to toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes . It is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be excreted . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it could localize to the nucleus, where it interacts with DNA or transcription factors, or to the cytoplasm, where it modulates enzyme activity. These localization patterns are critical for understanding the compound’s mode of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-iodo-1H-indazole-7-carboxylate typically involves the iodination of an indazole precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, where 3-iodo-1H-indazole is coupled with organoboronic acids using palladium catalysts . The reaction conditions often involve the use of imidazolium ionic liquids to immobilize the catalysts, which can be recycled for multiple uses.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-1H-indazole-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as nucleophilic substitution.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Organoboronic Acids: Commonly used in Suzuki-Miyaura reactions.

    Acidic and Basic Conditions: Depending on the desired reaction, acidic or basic conditions may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives .

Comparison with Similar Compounds

Methyl 3-iodo-1H-indazole-7-carboxylate can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 3-iodo-2H-indazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)6-4-2-3-5-7(6)11-12-8(5)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYFLVURLOZQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C(NN=C21)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646738
Record name Methyl 3-iodo-2H-indazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944899-05-2
Record name Methyl 3-iodo-2H-indazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.